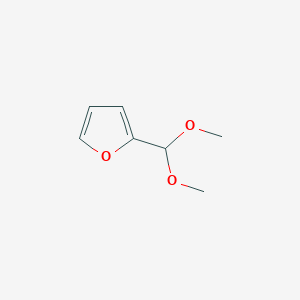

2-(Dimethoxymethyl)furan

Description

Propriétés

IUPAC Name |

2-(dimethoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-8-7(9-2)6-4-3-5-10-6/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYAKXNQOMNLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473395 | |

| Record name | 2-(dimethoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-62-9 | |

| Record name | 2-(Dimethoxymethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(dimethoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furaldehyde dimethylacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carbonyl oxygen in furfural, rendering the carbonyl carbon more electrophilic. Methanol then attacks this carbon, forming a hemiketal intermediate. A second equivalent of methanol displaces the hydroxyl group, yielding the dimethyl acetal. Concentrated hydrochloric acid (HCl) is commonly employed at catalytic loadings (0.1–30 mol%), with reactions achieving >90% conversion within minutes at ambient temperature. Notably, this method tolerates trace water, eliminating the need for stringent drying.

Optimization and Scalability

Key parameters influencing yield include acid concentration, temperature, and stoichiometry. For example, increasing HCl loading from 0.005 mol% to 0.1 mol% boosts conversion from 35% to 98% in 20 minutes. Excess methanol (2–5 equivalents) drives the equilibrium toward acetal formation. Large-scale syntheses (e.g., 100 mmol) maintain efficiency, with isolated yields exceeding 85% after distillation.

Table 1: Effect of HCl Concentration on Acetalization Efficiency

| HCl (mol%) | Reaction Time (min) | Conversion (%) |

|---|---|---|

| 0.005 | 20 | 35 |

| 0.03 | 20 | 72 |

| 0.1 | 20 | 98 |

| 30 | 20 | 95 |

| 600 | 20 | 6 |

An alternative approach utilizes 1,1-diethoxyalk-3-yn-2-ones as precursors, where nucleophilic substitution induces cyclization to form the furan core. This method enables regioselective introduction of the dimethoxymethyl group.

Substrate Synthesis and Reaction Design

5-Substituted propargylic ketones, such as 1,1-diethoxy-5-hydroxyhex-3-yn-2-one, undergo Michael addition with nucleophiles (e.g., secondary amines) to form intermediates that cyclize into furans. Replacing ethoxy groups with methoxy variants (via methanolysis) generates the dimethyl acetal.

Key Findings and Limitations

-

Regioselectivity : Nucleophiles consistently occupy position 4 of the furan ring, while the dimethoxymethyl group resides at position 2.

-

Yields : Reactions with dimethylamine achieve 70–80% yields, but steric hindrance from bulkier amines (e.g., diphenylamine) halts progress.

-

Scale-Up : Multi-gram syntheses are feasible, though purification of intermediates (e.g., silyl ethers) adds complexity.

Large-Scale Industrial Synthesis

Industrial production prioritizes cost-effectiveness and minimal waste. A two-step continuous process has been proposed:

Continuous Acetalization

Furfural and methanol are mixed in a plug-flow reactor with 0.1 mol% HCl at 50°C, achieving >95% conversion in <5 minutes. The crude product is neutralized with NaHCO₃ and distilled under reduced pressure (bp 80–85°C at 15 mmHg).

Waste Management

Methanol is recovered via condensation, and spent acid is neutralized to minimize environmental impact. Life-cycle analyses suggest a carbon efficiency of 78% for this route.

Purification and Characterization

Isolation Techniques

Analyse Des Réactions Chimiques

Types of Reactions

2-(Dimethoxymethyl)furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Varied products depending on the nucleophile used.

Applications De Recherche Scientifique

Antibacterial Activity

DMF has garnered attention for its potential as an antibacterial agent. Research indicates that furan derivatives, including DMF, exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. Quantitative studies have demonstrated its efficacy in inhibiting bacterial growth, highlighting its potential as a secure antimicrobial agent.

Case Study: Synthesis of Antibacterial Agents

A study focused on synthesizing novel antibacterial compounds based on DMF derivatives showed promising results. The synthesized compounds were tested against various bacterial strains, revealing that certain derivatives exhibited enhanced antibacterial properties compared to traditional antibiotics.

Production of Biodegradable Polymers

DMF plays a crucial role in the production of biobased polyesters. Researchers have utilized DMF in esterification reactions to synthesize furan-2,5-dicarboxylic acid (FDCA)-derived esters, which can be incorporated into biodegradable polymers. This approach addresses environmental concerns associated with conventional plastics.

Data Table: Yield of Biodegradable Polymers

| Reaction Type | Monomer Used | Yield (%) |

|---|---|---|

| Esterification | Methanol + DMF | 85 |

| Polymerization | FDCA-derived esters | 90 |

Synthetic Intermediate

DMF serves as a valuable synthetic intermediate in various chemical reactions. Its reactivity allows for participation in Diels–Alder reactions, leading to diverse product formation. This versatility makes it an attractive candidate for further functionalization in organic synthesis.

Sustainable Alternatives to Conventional Plastics

The use of DMF in synthesizing biodegradable materials contributes to the development of sustainable alternatives to conventional plastics. Researchers are exploring the polymerization of DMF-derived monomers to create environmentally friendly plastics that can mitigate pollution issues.

Mécanisme D'action

The mechanism of action of 2-(Dimethoxymethyl)furan involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in:

Enzyme Inhibition: The compound or its metabolites may inhibit specific enzymes, affecting metabolic pathways.

DNA Interaction: Potential binding to DNA, leading to changes in gene expression.

Cell Membrane Disruption: Interaction with cell membranes, affecting their integrity and function.

Comparaison Avec Des Composés Similaires

5-HMF Derivatives

2-(Dimethoxymethyl)furan belongs to a class of 5-HMF derivatives generated during biomass conversion. Key analogs include:

Key Differences :

- Synthetic Yields: Under optimized conditions (SiO₂-HNO₃ catalyst, methanol solvent), this compound achieves a 77% yield from 5-HMF, whereas DMMF and MMF yields peak at 34% and 25%, respectively, in biphasic DMSO-methanol systems .

- Functionality : The dimethoxymethyl group enhances hydrophobicity and stability compared to 5-HMF, which is prone to degradation. DMMF’s dual methoxy groups improve fuel blending efficiency, while MMF retains reactivity for further derivatization.

Alkoxymethyl Furans

Alkoxymethyl furans, such as 2-(methoxymethyl)furan (CAS: 13679-46-4) and 2-(ethoxymethyl)furan (CAS: 4328-54-3), feature shorter alkoxy chains. These compounds are primarily used in flavor and fragrance industries due to their volatility and sensory properties. For example, 2-(methylsulfanylmethyl)furan contributes coffee-like aromas in dairy products .

Comparison :

- Applications : Unlike this compound’s industrial use, alkoxymethyl furans are niche compounds in food chemistry.

- Synthesis: Ethoxymethyl derivatives require ethanol in acetalization, leading to lower boiling points and reduced thermal stability compared to their dimethoxy counterparts .

Methylfurans and Halogenated Derivatives

Methylfurans (e.g., 2-methylfuran, 3-methylfuran) and halogenated analogs (e.g., 5-chloro-N-(furan-2-ylmethyl)-2-nitroaniline) exhibit distinct toxicological and functional profiles:

Insights :

Natural Product-Derived Furanoids

Furan derivatives isolated from plants, such as 4-(4′-hydroxybenzyl)-3-(3′-hydroxyphenethyl)furan-2(5H)-one (from Pleione bulbocodioides), exhibit complex structures with hydroxyl and aromatic substituents. These compounds often demonstrate bioactivity, including antitumor and anti-inflammatory effects .

Contrast :

- Complexity: Natural furanoids are structurally intricate, with multiple functional groups enabling pharmaceutical applications, unlike the simpler synthetic derivatives.

- Synthesis : Plant-derived furans require labor-intensive extraction, whereas this compound is synthesized via scalable catalytic processes .

Challenges :

- Byproduct formation (e.g., DMMF, MMF) complicates purification.

- Catalyst recyclability and solvent system optimization remain critical for industrial adoption .

Toxicological and Environmental Considerations

Tables and Figures

Figure 1. Structural comparison of this compound and key analogs.

Table 1. Synthetic yields of 5-HMF derivatives under optimized conditions.

| Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| This compound | SiO₂-HNO₃ | Methanol | 150 | 77 |

| DMMF | SiO₂-HNO₃ | DMSO-Methanol | 150 | 34 |

| MMF | SiO₂-HNO₃ | DMSO-Methanol | 150 | 25 |

Activité Biologique

2-(Dimethoxymethyl)furan (DMF) is an organic compound with the molecular formula CHO. It is a derivative of furan, characterized by a dimethoxymethyl group attached to the second carbon of the furan ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and industrial applications. This article explores the biological activity of DMF, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

DMF is known for its reactivity due to the presence of both furan and methoxy groups. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions allow DMF to interact with biological systems in several ways:

- Enzyme Inhibition : DMF or its metabolites may inhibit specific enzymes, impacting metabolic pathways.

- DNA Interaction : The compound has the potential to bind to DNA, which could lead to alterations in gene expression.

- Cell Membrane Disruption : DMF can interact with cellular membranes, influencing their integrity and function.

Biological Activity

Research into the biological activity of DMF has highlighted several areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that DMF exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt cell membranes may contribute to its efficacy as an antimicrobial agent.

- Anticancer Potential : DMF has been explored for its anticancer properties, particularly in relation to its effects on cancer cell lines. Studies have indicated that DMF may induce apoptosis (programmed cell death) in certain cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of DMF against Staphylococcus aureus and Escherichia coli. Results showed that DMF inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating significant potential as an antimicrobial agent.

-

Cytotoxicity in Cancer Cells :

- In vitro studies on human breast cancer cell lines revealed that DMF induced cytotoxicity with an IC value of approximately 30 µM. Mechanistic studies suggested that this effect was mediated through the generation of reactive oxygen species (ROS), leading to oxidative damage.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, DNA interaction |

| 2-Furaldehyde Dimethyl Acetal | Moderate | Limited | Primarily metabolic |

| Furan | Minimal | None | Low reactivity |

Research Findings

Recent research has focused on synthesizing DMF from renewable resources, such as fructose. This process involves a two-step dehydration/acetalization reaction that positions DMF as a potential biofuel candidate. The environmental implications of this synthesis route are significant, suggesting that DMF could contribute to sustainable energy solutions.

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems for synthesizing 2-(dimethoxymethyl)furan from bio-based precursors?

- Methodological Answer : High-yield synthesis (e.g., 97% yield) can be achieved using MOF-derived Fe₃O₄@SiO₂/Al₂O₃ yolk-shell nanoreactors, which combine acidic Al species for catalytic activity and porous shells for mass transfer efficiency . Alternative approaches include one-pot cascade reactions with SiO₂-HNO₃ catalysts in biphasic solvents (DMSO-methanol) for dehydration/acetalization . For selective hydrogenation, Ru, Rh, or Pd catalysts minimize side reactions like furan ring opening .

Q. How can this compound be characterized using GC-MS, and what are the limitations of current analytical methods?

- Methodological Answer : Dynamic headspace GC-MS detects furan derivatives with 30× higher sensitivity than static methods, reducing analysis time to 15 minutes . However, quantification of methylfuran analogues (e.g., 2- and 3-methylfuran) remains challenging due to limited reference data and variability in food matrices . Calibration with isotopically labeled internal standards is recommended to improve accuracy.

Advanced Research Questions

Q. How can researchers address contradictions in reported yields or byproduct formation during furfural acetalization to this compound?

- Methodological Answer : Discrepancies often arise from solvent systems (e.g., glycerol vs. water) and reaction temperatures. Control experiments in suggest Fe₃O₄ cores enhance reactivity, while acidic Al species stabilize intermediates . For continuous-flow systems, phosphotungstic acid catalysts suppress C20 tetramer formation, favoring C15 condensates . Systematic optimization of residence time and catalyst loading is critical.

Q. What is the role of acidic sites in heterogeneous catalysts for this compound synthesis?

- Methodological Answer : Acidic Al sites in Fe₃O₄@SiO₂/Al₂O₃ promote furfural activation via protonation of carbonyl groups, accelerating acetalization . In contrast, Brønsted acid sites in phosphotungstic acid catalysts facilitate condensation reactions in continuous-flow systems . In situ FTIR or NH₃-TPD can quantify acid site density and correlate it with catalytic performance.

Q. How do structural modifications (e.g., dihydro or methyl-substituted furans) influence the reactivity of this compound?

- Methodological Answer : Partial hydrogenation (e.g., dihydro structures) reduces ring strain, enhancing thermal stability but decreasing electrophilic substitution reactivity . Methyl groups at the 2-position sterically hinder nucleophilic attacks, as shown in comparative studies of 2-methylfuran derivatives . Computational modeling (DFT) is recommended to predict regioselectivity in functionalization reactions.

Data Analysis and Reproducibility

Q. How should researchers handle variability in this compound levels across different experimental or environmental samples?

- Methodological Answer : Variability in food matrices (e.g., coffee, processed foods) is linked to precursor diversity (e.g., carbohydrates, amino acids) and thermal processing conditions . Standardized protocols for sample homogenization and spike-recovery tests are essential. For synthetic studies, replicate experiments under inert atmospheres (N₂/Ar) minimize oxidation byproducts .

Environmental and Green Chemistry

Q. What green solvent systems or reactor designs improve the sustainability of this compound synthesis?

- Methodological Answer : Glycerol, a non-toxic solvent, enhances reaction efficiency in Pd-catalyzed cycloisomerization . Continuous-flow reactors with immobilized catalysts (e.g., SiO₂-supported systems) reduce waste and energy consumption compared to batch processes . Lifecycle assessments (LCAs) should evaluate solvent recovery and catalyst reusability.

Toxicology and Safety

Q. What are the key challenges in assessing the toxicity of this compound, given limited data?

- Methodological Answer : Evidence gaps in reproductive toxicity and organ-specific effects necessitate surrogate studies using structurally related furans (e.g., furan itself) . In vitro assays (e.g., Ames test, hepatocyte viability) combined with QSAR modeling can prioritize endpoints for targeted in vivo studies.

Literature and Data Gaps

Q. What strategies are effective for conducting comprehensive literature reviews on this compound and its analogues?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.